molecular formula C7H11N3 B574312 2-(Pyrimidin-5-yl)propan-2-amine CAS No. 179322-41-9

2-(Pyrimidin-5-yl)propan-2-amine

Cat. No.: B574312
CAS No.: 179322-41-9
M. Wt: 137.186
InChI Key: PQZHAIJWOSIAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Pyrimidin-5-yl)propan-2-amine” is a chemical compound that is part of the pyrimidinamine class . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, which includes “this compound”, involves several steps . These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “this compound” is influenced by the substitutions of its amino group and of its phenyl ring . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a Diels–Alder reaction between key intermediates, followed by a reaction with hydrogen at room temperature .

Scientific Research Applications

  • GPR119 Agonists for Diabetes Treatment : Kubo et al. (2021) synthesized and evaluated N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. One compound notably enhanced insulin secretion and effectively lowered plasma glucose excursion in a diabetic animal model, highlighting its potential in diabetes treatment (Kubo et al., 2021).

  • Synthesis of Pyrimidine Derivatives : Pokhodylo et al. (2015) developed a high-yield method for synthesizing various pyrimidine derivatives. This method is solvent-free and includes multiple steps, yielding thieno[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines, useful in further chemical research (Pokhodylo et al., 2015).

  • Insecticidal and Antibacterial Potential : Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated them for insecticidal and antimicrobial activities. This study indicates the potential use of pyrimidine derivatives in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).

  • Corrosion Inhibition : Ashassi-Sorkhabi et al. (2005) studied the effectiveness of pyrimidinic Schiff bases as corrosion inhibitors for mild steel in hydrochloric acid solution. Their results suggest these compounds are effective corrosion inhibitors, which could have applications in industrial settings (Ashassi-Sorkhabi et al., 2005).

  • Antimicrobial Activity : Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts and evaluated their antibacterial and antifungal activities. This indicates the potential application of pyrimidine compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).

  • Fungicide Development : Liu et al. (2023) discovered a novel pyrimidin-4-amine fungicide, HNPC-A9229, exhibiting excellent fungicidal activities. It shows potential as a more effective alternative to current commercial fungicides (Liu et al., 2023).

Mechanism of Action

The mechanism of action of pyrimidinamine derivatives, including “2-(Pyrimidin-5-yl)propan-2-amine”, is associated with the inhibition of PGE2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Safety and Hazards

Pyrimidines, including “2-(Pyrimidin-5-yl)propan-2-amine”, are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are flammable liquids and precautions should be taken to keep them away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions for “2-(Pyrimidin-5-yl)propan-2-amine” and other pyrimidinamine derivatives involve further exploration of their potential biological activities . They have shown promising results in controlling diseases like sleeping sickness and malaria , and there is a great demand for compounds with alternative mechanisms of action .

Properties

IUPAC Name

2-pyrimidin-5-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-7(2,8)6-3-9-5-10-4-6/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZHAIJWOSIAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289159
Record name α,α-Dimethyl-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179322-41-9
Record name α,α-Dimethyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179322-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude 2-(5-pyrimidinyl)-2-propylisocyanate was treated with a mixture of 1.0N sodium hydroxide (26 mL), water (20 mL) and THF (100 mL) at 0° C. for 30 min, then the mixture was poured into ethyl acetate (200 mL) and water (100 mL). The aqueous layer was acidified to pH 5 with 10% citric acid, extracted twice with ethyl acetate, and then adjusted to pH 11, saturated with sodium chloride, and extracted with methylene chloride (3×250 mL). The combined methylene chloride extracts were dried (Na2SO4) and concentrated in vacuo to give 2-(5-pyrimidinyl)-2-propylamine (950 mg) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.